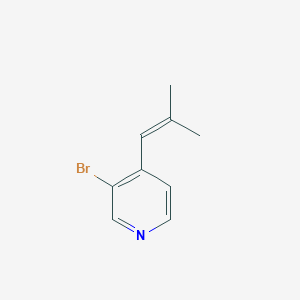
3-bromo-4-(2-methylprop-1-enyl)pyridine
説明
3-Bromo-4-(2-methylprop-1-enyl)pyridine is a brominated pyridine derivative featuring a 2-methylprop-1-enyl substituent at the 4-position. This compound belongs to a class of heterocyclic aromatic molecules widely used in pharmaceutical and agrochemical synthesis due to their versatile reactivity.
特性
分子式 |
C9H10BrN |
|---|---|
分子量 |
212.09 g/mol |
IUPAC名 |
3-bromo-4-(2-methylprop-1-enyl)pyridine |
InChI |
InChI=1S/C9H10BrN/c1-7(2)5-8-3-4-11-6-9(8)10/h3-6H,1-2H3 |
InChIキー |
XHIPNRFSBPZUFY-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=C(C=NC=C1)Br)C |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-(2-methylprop-1-enyl)pyridine typically involves the bromination of 4-(2-methylprop-1-en-1-yl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions may include the use of solvents such as chloroform or ethyl acetate and maintaining the reaction temperature at a specific range to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product .
化学反応の分析
Types of Reactions
3-bromo-4-(2-methylprop-1-enyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 4-(2-methylprop-1-en-1-yl)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
科学的研究の応用
3-bromo-4-(2-methylprop-1-enyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-bromo-4-(2-methylprop-1-enyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the 2-methylprop-1-en-1-yl group contribute to its reactivity and ability to form covalent bonds with target molecules. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
類似化合物との比較
Structural and Electronic Features
The table below highlights key structural differences between 3-bromo-4-(2-methylprop-1-enyl)pyridine and selected analogs:
*Calculated value based on molecular formula.
Key Observations :
Key Observations :
Physical and Spectral Properties
Physical properties and spectral data for selected compounds:
Key Observations :
- The target compound’s alkenyl group would likely produce distinctive ¹H NMR signals (e.g., vinyl protons at δ 5–6 ppm and allylic methyl groups at δ 1.5–2.0 ppm).
- Bromine’s deshielding effect in ¹³C NMR would shift the adjacent pyridine carbon to ~150 ppm, consistent with analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


